Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate
Overview
Description
Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.361. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Studies
The compound has been used in studying the structure of oxoindolyl α-hydroxy-β-amino acid derivatives, providing insights into the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. The amide group's conformation and intramolecular hydrogen bonding patterns in these derivatives have been a particular focus, revealing the extended conformation of ether-linked substituents and the influence of intermolecular N-H···O hydrogen-bond interactions in these structures (Ravikumar et al., 2015).
Synthesis and Transformations
Researchers have explored the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's utility in producing various amino acid derivatives. This work has highlighted the versatility of the compound in organic synthesis, including its reactivity with different nucleophiles and the formation of fused pyridones, pyrimidones, and pyranones under specific conditions (Baš et al., 2001).
Catalysis and Chemical Reactions
The compound has been involved in studies related to catalysis and chemical reactions, such as the N→O tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide. This work provides insights into the mechanism of this migration, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
Peptide Conformation Analysis
The crystal structure of compounds related to Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate has been studied to examine the role of N-methylation in determining peptide conformation. This work contributes to our understanding of how the tert-butoxycarbonyl group and other structural elements influence the folding and hydrogen bonding patterns of peptides (Jankowska et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-8-5-9-22-11-6-7-12(13(18)10-11)14(19)21-4/h6-7,10,18H,5,8-9H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUQTFSCJLSSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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